
2-(2-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl ®-2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino) acetate, hydrochloride”, which is similar to the one you asked about, is an analytical material . It’s not a USP Reference Standard, but it’s used in pharmaceutical analytical impurity studies .
Synthesis Analysis
The synthesis of a related compound, “1-(2-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde”, involves the reaction of “(Z)-1-(2-chlorophenyl)-2-(1-(thiophen-2-yl)ethylidene)hydrazine” with Vilsmeier-Haack (DMF, POCl3) reaction .
Molecular Structure Analysis
The crystal structure of “1-(2-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde” was determined from single crystal X-ray diffraction data. It crystallizes in the triclinic crystal system with the space group P-1 .
Aplicaciones Científicas De Investigación
Antibacterial and Thermal Properties
Antibacterial Activity : Certain 1,3,4-oxadiazoles, including close derivatives of 2-(2-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, have been synthesized and evaluated for their antibacterial properties. They show in vitro antibacterial activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Arora et al., 2012).
Thermal Stability : These compounds also exhibit significant thermal stability and melting points, which were analyzed using thermal gravimetric (TG) and differential scanning calorimetry (DSC) analysis (Arora et al., 2012).
Anticancer Properties
- Cytotoxic Evaluation : A series of novel 1,3,4-oxadiazoles, including derivatives with a thiophene moiety, were synthesized and evaluated for their anticancer properties. The compounds were tested on various cell lines, including HepG2, Caco-2, and PANC-1, revealing some derivatives with notable cytotoxicity (Adimule et al., 2014).
Nematocidal Activity
- Activity Against Bursaphelenchus xylophilus : Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide group, related to 1,3,4-oxadiazoles, have shown effective nematocidal activity against Bursaphelenchus xylophilus (Liu et al., 2022).
Apoptosis Induction and Anticancer Activity
- Novel Apoptosis Inducers : Certain 1,2,4-oxadiazoles, similar to the 1,3,4-oxadiazoles , have been identified as novel apoptosis inducers with activity against various cancer cell lines (Zhang et al., 2005).
Optoelectronic Applications
Photophysical Properties : The photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been explored, suggesting their potential role in photonic, sensor, and optoelectronic devices (Naik et al., 2019).
Electrochemical Properties for Optoelectronics : Similar derivatives have been studied for their optoelectronic properties, combining fluorescence spectroscopic techniques and theoretical calculations. These properties make them candidates for applications in OLEDs, solar cells, and sensors (Thippeswamy et al., 2021).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-9-5-2-1-4-8(9)11-14-15-12(16-11)10-6-3-7-17-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIYFPVGPMBNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2443632.png)
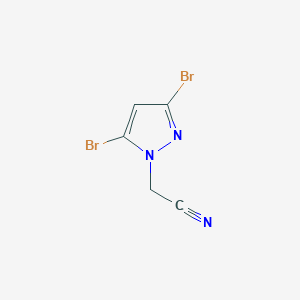
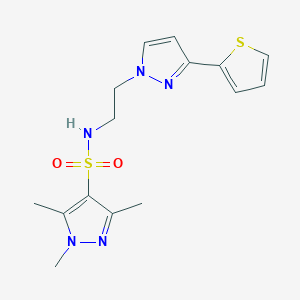
![1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2443636.png)
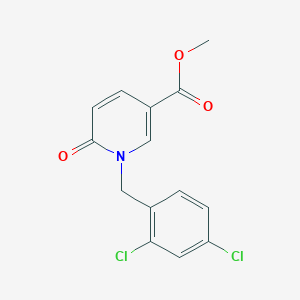
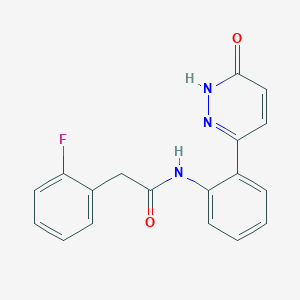
![N-[[1-(2-Fluorophenyl)triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2443643.png)
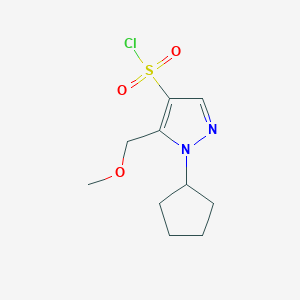
methanone](/img/structure/B2443646.png)
![5-(6-Cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2443647.png)

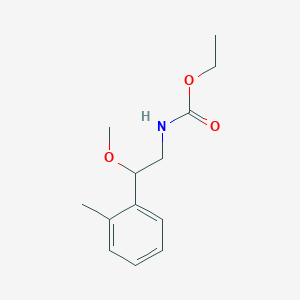

![Ethyl 4-({[(5-{[(2-fluorobenzoyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2443655.png)